

Synthesis of 2-Methyl-3-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-3-nitrophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-methyl-3-nitrophenol**. It addresses the challenges associated with the direct nitration of o-cresol and details a viable, experimentally validated alternative synthetic route commencing from p-toluidine. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction and Challenges in Direct Synthesis from o-Cresol

2-Methyl-3-nitrophenol is a valuable chemical intermediate in the synthesis of various organic compounds. The direct synthesis of **2-methyl-3-nitrophenol** from o-cresol via electrophilic aromatic substitution presents significant regioselectivity challenges. The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are both ortho-, para-directing activators. Consequently, the nitration of o-cresol predominantly yields 4-nitro-o-cresol and 2-methyl-6-nitrophenol.[1][2] The formation of the 3-nitro isomer is sterically and electronically disfavored, making direct nitration an impractical route for its synthesis in appreciable yields.

Alternative Synthetic Pathway: Synthesis from p-Toluidine

A more effective and higher-yielding method for the synthesis of **2-methyl-3-nitrophenol** involves a multi-step process starting from p-toluidine. This pathway utilizes a diazotization reaction followed by hydrolysis of the diazonium salt. This method provides a reliable means of obtaining the desired **2-methyl-3-nitrophenol** isomer.

Data Presentation: Properties of Key Compounds

The physical and chemical properties of the key reactants and the final product are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties of o-Cresol

Property	Value
CAS Number	95-48-7[3][4]
Molecular Formula	C ₇ H ₈ O[3][4]
Molar Mass	108.14 g/mol [3][4]
Appearance	Colorless crystalline solid[3]
Melting Point	30.99 °C[3]
Boiling Point	191.00 °C[3][4]
Density	1.048 g/cm ³ at 20 °C[5]
Solubility in Water	Moderately soluble (3.2 g/100 mL at room temperature)[5]
Other Solubilities	Highly soluble in ethanol, ether, and benzene[5]

Table 2: Physical and Chemical Properties of p-Toluidine

Property	Value
CAS Number	106-49-0
Molecular Formula	C ₇ H ₉ N
Molar Mass	107.15 g/mol
Appearance	White solid
Melting Point	43-45 °C
Boiling Point	200 °C
Density	1.046 g/cm ³
Solubility in Water	Slightly soluble
Other Solubilities	Soluble in ethanol, ether, and acetone

Table 3: Physical and Chemical Properties of **2-Methyl-3-nitrophenol**

Property	Value
CAS Number	5460-31-1[6][7][8]
Molecular Formula	C ₇ H ₇ NO ₃ [6][7][8]
Molar Mass	153.14 g/mol [6][7][8]
Appearance	Yellow to brown crystalline powder[6][7]
Melting Point	146-148 °C[6][7][8]
Boiling Point	Not available (decomposes)
Solubility	Soluble in 95% ethanol (50 mg/mL)[8]

Experimental Protocol: Synthesis of 2-Methyl-3-nitrophenol from p-Toluidine

This protocol is adapted from established literature procedures.[9]

Materials and Reagents:

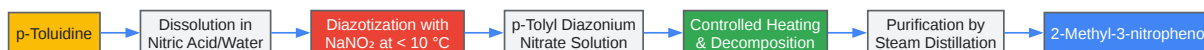
- p-Toluidine (75 g)
- Nitric acid (d=1.33 g/mL, 93 g)
- Sodium nitrite (49 g)
- Water
- Ice

Procedure:

- Dissolution of p-Toluidine: In a suitable reaction vessel, dissolve 75 g of p-toluidine in a mixture of 380 mL of water and 93 g of nitric acid (d=1.33 g/mL) with gentle warming.
- Cooling: Cool the solution to below 0 °C in an ice-salt bath. Crystallization may occur but does not impede the subsequent reaction.[9]
- Diazotization: Prepare a solution of 49 g of sodium nitrite in 100 mL of water. Slowly add this solution to the cold p-toluidine solution while maintaining the temperature below 10 °C.[9]
- Standing: Allow the reaction mixture to stand at a low temperature for two hours.
- Decomposition of the Diazonium Salt: Transfer approximately 100 mL of the diazo-solution to a 1-liter flask fitted with an efficient reflux condenser. Heat the solution slowly to boiling. A vigorous reaction will commence.[9]
- Controlled Addition: Once the initial vigorous reaction subsides, slowly add the remainder of the diazo-solution from a dropping funnel while maintaining the boiling.
- Completion and Isolation: After the addition is complete, continue boiling for a few more minutes. The **2-methyl-3-nitrophenol** is then isolated by steam distillation.[9]
- Purification: The product typically collects in the receiver as an oil which solidifies upon cooling to a yellow crystalline mass.[9] The crude product can be further purified by recrystallization if necessary. The expected yield is 60-70%.[9]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **2-methyl-3-nitrophenol** from p-toluidine.



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Caption: Synthetic workflow for **2-methyl-3-nitrophenol** from p-toluidine.

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- To cite this document: BenchChem. [Synthesis of 2-Methyl-3-nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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